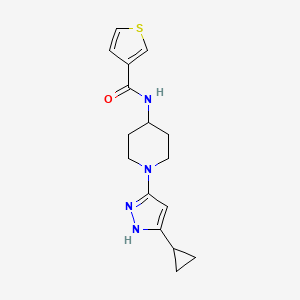

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)thiophene-3-carboxamide, also known as CP-945,598, is a small molecule drug that has been developed for the treatment of inflammatory disorders. It belongs to the class of drugs known as cannabinoid receptor antagonists, which have been shown to have anti-inflammatory properties. CP-945,598 has been extensively studied for its potential therapeutic benefits, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Applications De Recherche Scientifique

Cannabinoid Receptor Antagonists : A study by Lan et al. (1999) highlighted the use of pyrazole derivatives, similar in structure to the compound , as potent and specific antagonists for the brain cannabinoid receptor (CB1). These compounds could potentially antagonize harmful side effects of cannabinoids and cannabimimetic agents.

Molecular Interaction Studies : Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a compound structurally related to the one . This study, published in the Journal of Medicinal Chemistry, focused on its interaction with the CB1 cannabinoid receptor, providing insights into the structural requirements for binding to the receptor.

Antituberculosis Activity : In a study by Jeankumar et al. (2013) published in the European Journal of Medicinal Chemistry, a series of compounds including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Radioiodinated Ligands for Brain Imaging : Gatley et al. (1996) explored the use of a radioiodinated ligand, an analog of the cannabinoid receptor antagonist SR141716A, for in vivo brain imaging in mice. This study, detailed in the European Journal of Pharmacology, highlights the potential of such compounds in neuroimaging applications.

Synthesis and Biological Evaluation of Analogues : Krishnamurthy et al. (2004) synthesized a series of analogues of N-(piperidin-1-yl)-4-methyl-1H-pyrazole-3-carboxamide, evaluating their affinities for cannabinoid receptors. The study, published in Bioorganic & Medicinal Chemistry, provides insights into the effects of pyrazole substitution on ligand conformation and receptor affinities.

In Vivo Effects on Lipid Peroxidation : Tsvetanova et al. (2006) investigated the effects of a CB1-receptor antagonist (structurally similar to the compound of interest) on lipid peroxidation and antioxidant defense systems in rat brains. This study, found in Pharmacological Reports, suggests the potential antioxidant ability of such compounds.

Mécanisme D'action

Target of Action

The primary target of the compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Mode of Action

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide interacts with its target, CDK2, by binding to the ATP-binding pocket of the enzyme . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets necessary for cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide affects the cell cycle pathway . By preventing the activation of CDK2, the compound halts the transition from G1 to S phase, thereby inhibiting DNA replication and cell division .

Pharmacokinetics

The compound’s interaction with cdk2 suggests that it may have good bioavailability and be able to reach its target within cells .

Result of Action

The result of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide’s action is the inhibition of cell division . By blocking the activity of CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell cycle arrest and potentially cell death .

Action Environment

The action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide is likely influenced by various environmental factors. For instance, the pH of the cellular environment may affect the compound’s stability and efficacy . Additionally, the presence of other molecules or drugs could potentially interfere with the compound’s ability to bind to CDK2 . .

Propriétés

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h5,8-11,13H,1-4,6-7H2,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOYVQDSPFHBGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571356.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2571360.png)

![2-(4-chlorophenyl)-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2571367.png)

![Ethyl 5-nitro-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)thiophene-3-carboxylate](/img/structure/B2571368.png)

![Methyl 2-({2-[2-(diphenylmethylene)hydrazino]-2-oxoethyl}sulfanyl)benzenecarboxylate](/img/structure/B2571371.png)

![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B2571376.png)